1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
説明
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound featuring:
- 3,4-dihydro-1H-2-benzopyran-1-carbonyl: A bicyclic benzopyran moiety linked via a carbonyl group.
- Piperidine ring: Substituted at the 4-position with a methyl group.
- 2,3-dimethylimidazo[1,2-b]pyridazine: A bicyclic aromatic system with two methyl substituents, connected via an ether linkage.
特性
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-17(2)28-21(25-16)7-8-22(26-28)31-15-18-9-12-27(13-10-18)24(29)23-20-6-4-3-5-19(20)11-14-30-23/h3-8,18,23H,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSBDUAIOLOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4C5=CC=CC=C5CCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its imidazo[1,2-b]pyridazine scaffold, distinguishing it from analogs with related heterocycles. Below is a comparative analysis:
Critical Observations:
- Substituent Effects: The 2,3-dimethyl groups on the imidazo ring may hinder oxidative metabolism, extending half-life relative to nitrophenyl/cyano-substituted analogs .
- Benzopyran Linkage: The carbonyl-linked benzopyran moiety could enhance blood-brain barrier penetration compared to non-aromatic linkers in EP Patent derivatives .
Bioactivity and Selectivity
While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs offer insights:
- EP Patent Compounds () : Piperidine and piperazine substituents are frequently associated with GPCR or kinase modulation (e.g., antipsychotics, JAK inhibitors) .
- Target Compound : The 2,3-dimethylimidazo[1,2-b]pyridazine scaffold may confer selectivity for kinases with larger hydrophobic pockets (e.g., Aurora kinases) due to steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
